[(3-Chloro-2-methylpropoxy)methyl]cyclopropane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-2-methylpropoxy)methyl]cyclopropane typically involves the reaction of 3-chloro-2-methylpropyl alcohol with cyclopropylmethyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-2-methylpropoxy)methyl]cyclopropane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of alkanes or other reduced derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Major Products
The major products formed from these reactions include substituted cyclopropanes, alcohols, ketones, and alkanes .
Scientific Research Applications
[(3-Chloro-2-methylpropoxy)methyl]cyclopropane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3-Chloro-2-methylpropoxy)methyl]cyclopropane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- [(3-Chloro-2-methylpropoxy)methyl]cyclohexane
- [(3-Chloro-2-methylpropoxy)methyl]benzene
- [(3-Chloro-2-methylpropoxy)methyl]ethane
Uniqueness
[(3-Chloro-2-methylpropoxy)methyl]cyclopropane is unique due to its cyclopropane ring, which imparts specific chemical properties such as ring strain and reactivity . This makes it distinct from other similar compounds that may have different ring structures or substituents .
Properties
Molecular Formula |
C8H15ClO |
---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
(3-chloro-2-methylpropoxy)methylcyclopropane |
InChI |
InChI=1S/C8H15ClO/c1-7(4-9)5-10-6-8-2-3-8/h7-8H,2-6H2,1H3 |
InChI Key |
KKTSCVVYSGRZAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1CC1)CCl |
Origin of Product |
United States |
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